2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[3-(4-Chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic quinoline-based acetamide derivative characterized by a 4-chlorobenzenesulfonyl substituent at position 3 of the quinoline core, a methyl group at position 6, and an N-(3-methylphenyl)acetamide side chain. The compound’s structure combines sulfonyl, quinolinone, and arylacetamide moieties, which are common in bioactive molecules targeting inflammation, cancer, or microbial pathogens .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVXLVRXHVCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
*Calculated using atomic masses.
Key Observations:
- Quinolinone Modifications: The 6-methyl group in the target compound reduces steric hindrance compared to the 6-ethyl substituent in , which may influence conformational flexibility.
- Arylacetamide Variations : The N-(3-methylphenyl) group offers moderate lipophilicity, contrasting with the polar sulfamoylphenyl in or the dichlorophenyl in .
Crystallographic and Computational Insights
While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal that acetamide derivatives often exhibit planar amide groups and form hydrogen-bonded dimers. The 4-chlorobenzenesulfonyl group may induce unique packing motifs due to its polarity and steric demands. Refinement tools like SHELXL and visualization programs like ORTEP-3 are critical for such analyses.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters. For example:
- Temperature control : Lower temperatures (e.g., 0–5°C) during condensation steps reduce side reactions, as seen in analogous quinoline syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group incorporation, while dichloromethane improves intermediate stability .
- Catalyst screening : Amine bases like triethylamine or DBU can accelerate substitution reactions at the quinoline core .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts .
What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
A multi-modal approach is recommended:
- Biochemical assays : Measure inhibition kinetics against target enzymes (e.g., kinases or proteases) using fluorogenic substrates or radioactive labeling .
- Cellular target validation : CRISPR-based knockout models can confirm receptor dependency, as demonstrated for related acetamide derivatives .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to homology-modeled protein targets .
How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) during structural characterization?
Methodological Answer:
- Multi-dimensional NMR : Use - HSQC and NOESY to distinguish overlapping signals from the chlorobenzenesulfonyl and methylphenyl groups .
- X-ray crystallography : Co-crystallization with heavy atoms (e.g., selenomethionine derivatives) improves resolution for asymmetric units, as shown in structurally analogous compounds .
- Cross-validation : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to confirm functional group assignments .
What methodologies address discrepancies in reported biological activities across studies?
Methodological Answer:
- Dose-response standardization : Use Hill slope analysis to normalize potency metrics across assays (e.g., IC vs. EC) .
- Structural analogs : Compare activity profiles of derivatives with modified sulfonyl or methyl groups to isolate substituent-specific effects .
- Cell-line authentication : STR profiling ensures consistency in cellular models, reducing variability in cytotoxicity studies .
How should structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent libraries : Synthesize analogs with variations at the 4-chlorobenzenesulfonyl and 3-methylphenyl positions to map steric/electronic effects .
- High-throughput screening : Test analogs against panels of 50+ kinases or GPCRs to identify selectivity trends .
- Pharmacophore modeling : Use Schrödinger’s Phase to correlate substituent configurations with activity cliffs .
What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Co-crystallize with sodium or meglumine to enhance aqueous solubility, as validated for sulfonamide-containing drugs .
- Prodrug design : Introduce hydrolyzable esters at the acetamide moiety to increase membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to sustain plasma concentrations in rodent models .
How can researchers ensure target selectivity and minimize off-target effects?
Methodological Answer:
- Competitive binding assays : Use -labeled ligands to quantify displacement in receptor-rich tissues (e.g., brain or liver membranes) .
- Kinome-wide profiling : Screen against 468 human kinases (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .
- Cryo-EM studies : Resolve compound-target complexes at <3 Å resolution to identify critical binding pocket interactions .
What computational tools are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast CYP450 metabolism and hepatotoxicity risks .
- Metabolite identification : LC-MS/MS with stable isotope labeling tracks phase I/II metabolites in microsomal incubations .
- Toxicogenomics : RNA-seq of treated hepatocytes identifies upregulated stress pathways (e.g., Nrf2 or p53) .
How can analytical methods be validated for assessing compound purity and stability?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water for peak resolution ≥1.5 .
- Stability-indicating assays : Validate specificity via spiked degradation samples and calculate RSD ≤2% for inter-day precision .
What in vivo models are appropriate for evaluating efficacy and toxicity?
Methodological Answer:
- Xenograft models : Use immunodeficient mice (e.g., NSG) implanted with patient-derived tumors to assess antitumor activity .
- PK/PD modeling : Serial blood sampling and compartmental analysis (e.g., WinNonlin) correlate plasma levels with target engagement .
- Safety pharmacology : Conduct hERG channel inhibition assays and telemetry-based cardiovascular monitoring in canines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
